molecular formula C18H13Cl2NOS2 B2599910 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-39-1

2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No. B2599910
CAS RN: 478047-39-1
M. Wt: 394.33
InChI Key: NBKUDKWGOGDQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C18H13Cl2NOS2 and its molecular weight is 394.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heteroarylthioquinoline Derivatives
A study by Chitra et al. (2011) focused on the synthesis of 3-heteroarylthioquinoline derivatives, including molecules similar to 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone. These compounds were evaluated for their antituberculosis and cytotoxicity in vitro. Some compounds demonstrated significant activity against Mycobacterium tuberculosis with minimal cytotoxic effects on mouse fibroblasts (NIH 3T3) (Chitra et al., 2011).

Synthesis and Biological Activities of Aryl Methanones Derivatives
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds, structurally related to the molecule , exhibited favorable herbicidal and insecticidal activities, indicating their potential use in agricultural applications (Wang et al., 2015).

Synthesis and Antimicrobial Activity
Patel et al. (2011) explored the antimicrobial activity of compounds structurally related to 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone. Their research indicated potential antibacterial properties against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011).

Biotransformation and Enantioselective Synthesis
Miao et al. (2019) detailed the biotransformation of a molecule structurally similar to 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, demonstrating a high enantioselectivity in the synthesis of a chiral intermediate. This research showcases the potential of microbial biotransformation in producing enantiomerically pure compounds, crucial in pharmaceutical synthesis (Miao et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS2/c1-11-17(24-18(21-11)12-5-3-2-4-6-12)15(22)10-23-16-8-7-13(19)9-14(16)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKUDKWGOGDQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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